

## Structure-activity relationship of PCSK9 allosteric binders

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An In-depth Technical Guide to the Structure-Activity Relationship of PCSK9 Allosteric Binders

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal, clinically-validated therapeutic target for the management of hypercholesterolemia. It functions by binding to the low-density lipoprotein receptor (LDLR) on hepatocyte surfaces, targeting it for lysosomal degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from circulation. While monoclonal antibodies that block the PCSK9-LDLR interaction are highly effective, the pursuit of orally bioavailable small molecule allosteric binders offers a promising and more accessible therapeutic alternative. This guide provides a technical overview of the structure-activity relationships (SAR) of PCSK9 allosteric inhibitors, details key experimental methodologies for their characterization, and visualizes the core biological pathways and discovery workflows.

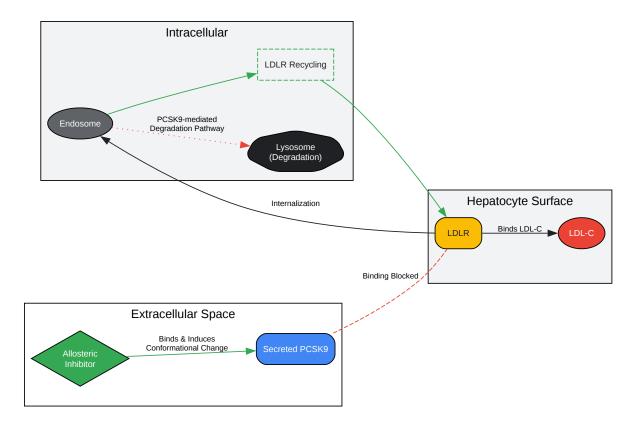
## The PCSK9-LDLR Signaling Pathway and Mechanism of Allosteric Inhibition

PCSK9 acts as a natural down-regulator of the LDLR. Secreted primarily from the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. Following



endocytosis of the LDLR-LDL complex, bound PCSK9 prevents the receptor from recycling back to the cell surface, redirecting the entire complex to the lysosome for degradation.[1]

Allosteric inhibitors do not bind to the primary LDLR binding site on PCSK9. Instead, they bind to a distinct, topographically separate site. This binding event induces a conformational change in the PCSK9 protein, rendering it incapable of binding to the LDLR. This preserves the LDLR population on the cell surface, enhancing the clearance of LDL-C from the bloodstream. Recent studies have identified a potential allosteric site at the interface of the catalytic domain and the C-terminal domain of PCSK9.[2][3]





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Caption: PCSK9 allosteric inhibition preserves LDLR recycling.

# Structure-Activity Relationship (SAR) of Cyclic Peptide Inhibitors

The development of potent PCSK9 inhibitors has been significantly advanced by exploring macrocyclic peptides. A notable series, derived from mRNA display screening and optimized through structure-based design, demonstrates how systematic modifications impact binding affinity.[4][5] The core scaffold consists of a bicyclic peptide, with key interactions at the PCSK9 binding interface.

#### **Quantitative SAR Data**

The following tables summarize the SAR for a series of bicyclic peptide inhibitors, highlighting the impact of substitutions at key positions on inhibitory potency, measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4]

Table 1: SAR of Modifications at Position X4

Compound	X4 Moiety	TR-FRET IC50 (nM)
2	L-N-Me-p-F-Phe	1100
30	L-p-F-Phe	380
31	D-p-F-Phe	3700
32	L-cyclohexyl-Ala	210
33	L-hPhe	260

Analysis: Removal of the N-methyl group from the phenylalanine at X4 (cpd 30 vs 2) improved potency. Incorporating non-aromatic lipophilic groups like cyclohexyl-alanine (cpd 32) further enhanced potency, suggesting a well-defined hydrophobic pocket.

Table 2: SAR of Modifications at Position X8



Compound	X8 Moiety	TR-FRET IC50 (nM)
40	L-hPro	1.8
41	L-Pro	22
42	L-Aze	110
43	L-Pip	13

Analysis: Expansion of the proline ring to homoproline (hPro) at position X8 (cpd 40 vs 41) resulted in a greater than 10-fold increase in potency. This indicates that the larger ring system achieves a more optimal conformation for binding.

Table 3: SAR of Modifications at Position X10

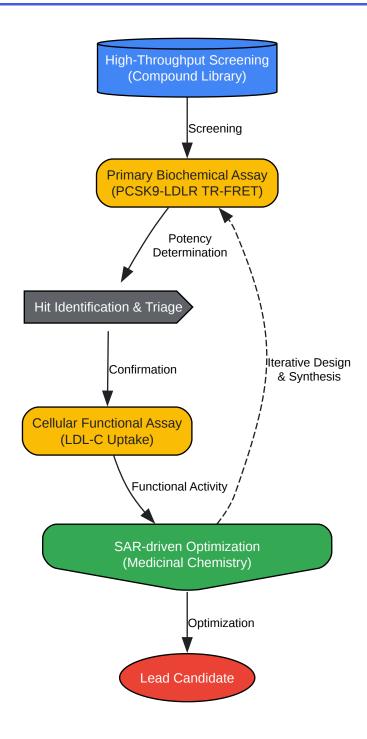
Compound	X10 Moiety	TR-FRET IC50 (nM)
51	L-3-(1-naphthyl)-Ala	0.4
52	L-3-(2-naphthyl)-Ala	1.1
53	L-p-biphenyl-Ala	0.9
54	L-Trp	12

Analysis: Large, lipophilic aromatic groups at position X10 are critical for high potency. 1-naphthyl-alanine (cpd 51) provided the highest affinity, suggesting extensive and favorable hydrophobic interactions with a pocket on the PCSK9 surface.

### **Experimental Protocols**

A hierarchical workflow is employed to discover and characterize novel small molecule PCSK9 inhibitors, progressing from high-throughput biochemical assays to more complex cell-based functional assays.





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**Caption:** Iterative workflow for PCSK9 inhibitor discovery.

### PCSK9-LDLR Time-Resolved FRET (TR-FRET) Assay

This biochemical assay is a high-throughput method to directly measure the binding of PCSK9 to the LDLR and quantify inhibition.[6]



Principle: The assay measures Förster Resonance Energy Transfer between a Europium (Eu)-labeled donor fluorophore on the LDLR protein and a dye-labeled acceptor on biotinylated PCSK9. When in close proximity (i.e., bound), excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

#### Methodology:

- Reagent Preparation:
  - Prepare 1x Assay Buffer by diluting a 3x stock solution with distilled water.
  - Thaw Eu-labeled LDLR and biotinylated PCSK9 on ice.
  - Dilute Eu-LDLR to a final concentration of 1 μg/mL in 1x Assay Buffer.
  - Dilute dye-labeled acceptor 100-fold in 1x Assay Buffer.
  - Prepare test compounds by serial dilution in 1x Assay Buffer (final DMSO concentration should be <1%).</li>
- Assay Plate Setup (384-well format):
  - $\circ$  Add 2  $\mu$ L of diluted test compound or vehicle (for positive/negative controls) to appropriate wells.
  - $\circ\,$  Prepare a master mix containing diluted Eu-LDLR and dye-labeled acceptor. Add 13  $\mu L$  of this master mix to every well.
  - Dilute biotinylated PCSK9 to 6 μg/mL in 1x Assay Buffer.
  - $\circ$  Initiate the reaction by adding 5 µL of diluted PCSK9 to all wells except "Blank" controls.
- Incubation and Reading:
  - Incubate the plate at room temperature for 2 hours, protected from light.



- Read the plate on a microplate reader capable of TR-FRET. Measure donor emission at
  620 nm and acceptor emission at 665 nm.
- Data Analysis:
  - Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  - Plot the ratio against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### **Cellular LDL-C Uptake Assay**

This cell-based assay confirms that inhibition of the PCSK9-LDLR interaction translates to a functional increase in the ability of hepatocytes to clear LDL-C.[2][3][7]

Principle: Hepatocytes (e.g., HepG2 cells) are treated with a fluorescently labeled LDL (e.g., LDL-DyLight™ 550). An effective PCSK9 inhibitor will increase the number of functional LDLRs on the cell surface, leading to enhanced uptake of the fluorescent LDL, which can be quantified by fluorescence microscopy or a plate reader.

#### Methodology:

- Cell Culture:
  - Seed HepG2 cells (approx. 3 x 10<sup>4</sup> cells/well) in a 96-well plate and allow them to adhere overnight.
  - For some cell lines, a period of cholesterol starvation (4-8 hours in serum-free medium)
    may be required to upregulate LDLR expression.[3]
- Compound Treatment:
  - Treat cells with various concentrations of the test inhibitor or vehicle control for a predetermined period (e.g., 24 hours).
- LDL Uptake:



- Prepare a working solution of LDL-DyLight<sup>™</sup> 550 by diluting the stock 1:100 in serum-free culture medium.
- Remove the compound-containing medium from the wells.
- Add 100 μL/well of the LDL-DyLight™ 550 working solution.
- Incubate the cells at 37°C for 3-4 hours.
- Quantification:
  - Aspirate the LDL-DyLight<sup>™</sup> 550 solution and wash the cells gently with PBS.
  - Add fresh culture medium or PBS to the wells.
  - Measure the degree of LDL uptake using a fluorescence microscope (excitation/emission ~540/570 nm) or a fluorescence plate reader. The increase in fluorescence relative to vehicle-treated cells indicates inhibitor activity.

#### Conclusion

The pursuit of small molecule allosteric inhibitors of PCSK9 is a vibrant area of drug discovery. As demonstrated by the SAR of cyclic peptides, potent inhibition can be achieved through the systematic optimization of interactions within defined binding pockets.[4] The combination of robust biochemical and cellular assays provides a clear path for identifying and advancing new chemical entities. Future efforts will likely focus on improving the oral bioavailability and pharmacokinetic properties of these allosteric binders to deliver a convenient, cost-effective alternative to antibody-based therapies for the management of cardiovascular disease.

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